2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
Description
2-(2-Chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a dihydropyridazinone derivative characterized by a 2-chlorobenzyl group at position 2 and a 4-methylstyryl moiety at position 5. The pyridazinone core is a bicyclic structure with a ketone group at position 3, which is critical for its pharmacological interactions.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-15-6-8-16(9-7-15)10-11-18-12-13-20(24)23(22-18)14-17-4-2-3-5-19(17)21/h2-11H,12-14H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEZVADMEJNJRQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorobenzyl intermediate: This step involves the reaction of benzyl chloride with a suitable base to form the chlorobenzyl intermediate.
Styryl group introduction: The chlorobenzyl intermediate is then reacted with a methylstyrene derivative under specific conditions to introduce the styryl group.
Cyclization to form the pyridazinone core: The final step involves the cyclization of the intermediate compound to form the dihydropyridazinone core.
Industrial Production Methods
Industrial production of 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Activity Trends
Pyridazinone derivatives exhibit diverse biological activities depending on substituents at positions 2 and 6. Below is a comparative analysis:
Table 1: Key Pyridazinone Derivatives and Their Activities
Notes:
- Target Compound : The 2-chlorobenzyl group may enhance lipophilicity and receptor binding, while the 4-methylstyryl moiety (a conjugated alkene) could improve membrane permeability and stability. These features are shared with PDE inhibitors like CI-930 .
- Chlorophenyl vs. Styryl : Chlorophenyl substituents (e.g., in ) are associated with PDE inhibition, whereas styryl groups (in the target) may modulate selectivity due to steric and electronic effects.
- Anticonvulsant Activity : 6-(2',4'-Dichlorophenyl) derivatives () highlight the role of electron-withdrawing groups (Cl) and hydrophobicity in central nervous system activity.
Pharmacological Mechanisms
PDE Inhibition
Compounds like CI-930 (6-(4-aminophenyl) derivative) selectively inhibit PDE III, increasing cAMP levels and enhancing cardiac contractility . The target compound’s 4-methylstyryl group may similarly stabilize interactions with PDE III’s hydrophobic pockets, though its chlorine at position 2 could reduce solubility compared to amino groups .
Antihypertensive Effects
Pyridazinones with vasorelaxant properties (e.g., 7-fluoroindeno-pyridazinones ) often feature halogen substituents.
Physicochemical Properties
- Solubility: The styryl group’s planarity may reduce aqueous solubility versus polar substituents (e.g., 4-aminophenyl in ).
Biological Activity
2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, with CAS number 1164543-03-6, is a synthetic organic compound belonging to the pyridazinone class. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. Its unique structure includes a chlorobenzyl group and a methylstyryl group, which contribute to its diverse pharmacological properties.
- Molecular Formula : C20H19ClN2O
- Molecular Weight : 338.83 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 495.1 °C at 760 mmHg
- LogP : 3.62
Antimicrobial Activity
Research indicates that pyridazine derivatives, including 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone, exhibit considerable antimicrobial properties. A study evaluated various synthesized pyridazine compounds against different bacterial strains using the disk diffusion method. The results indicated that several derivatives showed effective inhibition against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone | Moderate | High |
| Other Pyridazine Derivatives | Variable | Variable |
Anticancer Properties
The compound has also been studied for its potential anticancer effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific molecular targets involved in cell proliferation and survival . The mechanism of action appears to involve the inhibition of key enzymes and pathways related to cancer cell metabolism.
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A comprehensive study assessed the antimicrobial efficacy of various pyridazine derivatives, including our compound of interest. The study utilized a brine shrimp lethality bioassay to evaluate cytotoxicity alongside antimicrobial activity. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria . -
Anticancer Mechanisms :
Research conducted on the anticancer properties revealed that 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone could inhibit cancer cell growth by inducing oxidative stress and apoptosis in tumor cells . The study highlighted the importance of further exploration into its potential as a therapeutic agent.
The biological activity of 2-(2-chlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Cell Signaling Modulation : It may affect signaling pathways that regulate apoptosis and cell cycle progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
